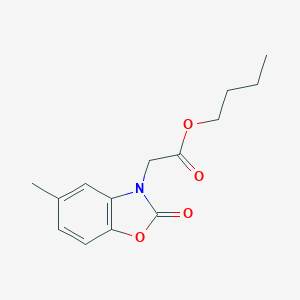![molecular formula C21H27N3O5S2 B285825 N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide, also known as compound 1, is a novel small molecule that has shown potential as a therapeutic agent in various scientific research studies. This compound has been synthesized using a unique approach and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 involves the inhibition of various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. This inhibition results in the disruption of various biochemical pathways, leading to the inhibition of disease progression. In addition, N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been shown to exhibit anti-inflammatory and anti-bacterial activity, which further contributes to its mechanism of action.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to exhibit potent inhibitory activity against various enzymes, which makes it a promising candidate for the treatment of various diseases. In addition, N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been shown to exhibit anti-inflammatory and anti-bacterial activity, which further expands its potential therapeutic applications. However, the exact biochemical and physiological effects of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 are still being studied and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against various enzymes, which makes it a promising candidate for the treatment of various diseases. In addition, the synthesis of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been optimized to yield a high purity product, which makes it easier to study its biochemical and physiological effects. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which makes it difficult to determine its potential as a therapeutic agent in humans.
Direcciones Futuras
There are several future directions for the study of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1. One of the directions is to further investigate its potential as a therapeutic agent in various diseases, including glaucoma, Alzheimer's disease, and cancer. In addition, future studies should focus on determining its toxicity and pharmacokinetics, which will help determine its potential as a therapeutic agent in humans. Furthermore, the development of more efficient synthesis methods for N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 will help facilitate its study and potential use as a therapeutic agent. Finally, future studies should focus on identifying other potential targets for N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1, which will expand its potential therapeutic applications.
Métodos De Síntesis
Compound 1 has been synthesized using a multi-step approach that involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethyl-p-phenylenediamine, followed by the reaction of the resulting product with 4-formylpiperazine-1-sulfonyl chloride. The final product is obtained by the reaction of the intermediate with N,N-dimethyl-4-aminobenzenesulfonamide. The synthesis of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been optimized to yield a high purity product, which has been confirmed using various analytical techniques.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase, which makes it a promising candidate for the treatment of various diseases, including glaucoma, Alzheimer's disease, and cancer. In addition, N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been shown to exhibit anti-inflammatory and anti-bacterial activity, which further expands its potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H27N3O5S2 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
N-[3-(4-formylpiperazin-1-yl)sulfonyl-2,6-dimethylphenyl]-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H27N3O5S2/c1-16-5-8-19(9-6-16)30(26,27)22(4)21-17(2)7-10-20(18(21)3)31(28,29)24-13-11-23(15-25)12-14-24/h5-10,15H,11-14H2,1-4H3 |
Clave InChI |
BRDKLBXJPICLNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)C=O)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)


![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)
![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)